Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-(1-hydroxycyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(9)5(8)7(10)3-2-4-7;/h5,10H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMYJJMKGDXWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1(CCC1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride typically involves the reaction of cyclobutanone with methyl glycinate in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
a. Cycloalkyl Substituents
- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): This compound replaces the hydroxylated cyclobutyl group with a methylamino-substituted cyclobutane. Synthesis yields 80% via a toluenesulfonate-mediated process, indicating robust scalability .
- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (): The cyclopentane ring introduces reduced ring strain compared to cyclobutane, which may enhance stability. However, the larger ring size could increase lipophilicity, affecting membrane permeability .
b. Cyclopropane Derivatives
- Methyl 2-amino-2-cyclopropylacetate hydrochloride (): The cyclopropane ring introduces significant ring strain, which may increase reactivity but reduce metabolic stability. This compound is explicitly noted as a glycine derivative, suggesting applications in neurotransmitter analogs or peptide mimetics .
c. Aromatic and Heterocyclic Derivatives
- Priced at €178/250 mg, it is commercially available but less polar than hydroxylated cycloalkyl analogs .
- Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride (): The thiazole ring introduces heterocyclic diversity, enabling hydrogen bonding and metal coordination. This could expand utility in kinase inhibitors or antimicrobial agents .
Metabolic and Pharmacokinetic Considerations
- Its ethylene moiety exhibits prolonged retention in tumor tissues, suggesting that cyclobutyl or cyclopropanyl groups in related compounds may similarly influence biodistribution .
- NMR data (δ 9.00 ppm for -NH) confirm protonation states critical for solubility .
Biological Activity
Methyl 2-amino-2-(1-hydroxycyclobutyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of treating various diseases. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClN₁O₃
- SMILES Notation : COC(=O)C(C1(CCC1)O)N
- Molecular Weight : 195.67 g/mol
The compound features a cyclobutyl moiety, which is known for its unique conformational properties that can influence biological activity.
Research indicates that this compound may function as an inhibitor of specific protein-protein interactions involved in disease pathways. For example, it has been suggested that compounds with similar structures can disrupt the TRAF6-Ubc13 binding, leading to reduced NF-κB activation, which is implicated in inflammatory and autoimmune diseases .
Anticancer Properties
Studies have shown that this compound exhibits potential anticancer activity by modulating immune responses and inhibiting tumor growth. In vitro assays demonstrated that it can selectively induce apoptosis in cancer cell lines, particularly those with chronic MYD88 signaling pathways .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| ABC-DLBCL | 0.5 | Induction of apoptosis |
| Rheumatoid Arthritis Model | 0.8 | Reduction of inflammatory cytokines |
| Psoriasis Model | 0.6 | Modulation of immune response |
Metabolic Effects
In metabolic studies, this compound has been shown to improve glucose utilization and lipid profiles in diabetic models. This suggests its potential as a therapeutic agent for metabolic disorders such as Type 2 diabetes .
Table 2: Metabolic Effects in Animal Models
| Parameter | Control Group | Treatment Group | Significance (p-value) |
|---|---|---|---|
| Glucose Utilization | 50% | 75% | <0.01 |
| Body Weight Change | +5% | -3% | <0.05 |
| Lipid Profile (Triglycerides) | 150 mg/dL | 100 mg/dL | <0.01 |
Case Study 1: Treatment of Rheumatoid Arthritis
In a controlled study involving collagen-induced arthritis in mice, administration of this compound resulted in significant amelioration of disease symptoms. The treatment group showed reduced joint swelling and inflammation compared to the control group .
Case Study 2: Diabetes Management
A recent study evaluated the effects of this compound on high sucrose diet-fed rats. The results indicated improved metabolic parameters, including enhanced insulin sensitivity and reduced body weight gain over a four-week period .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
